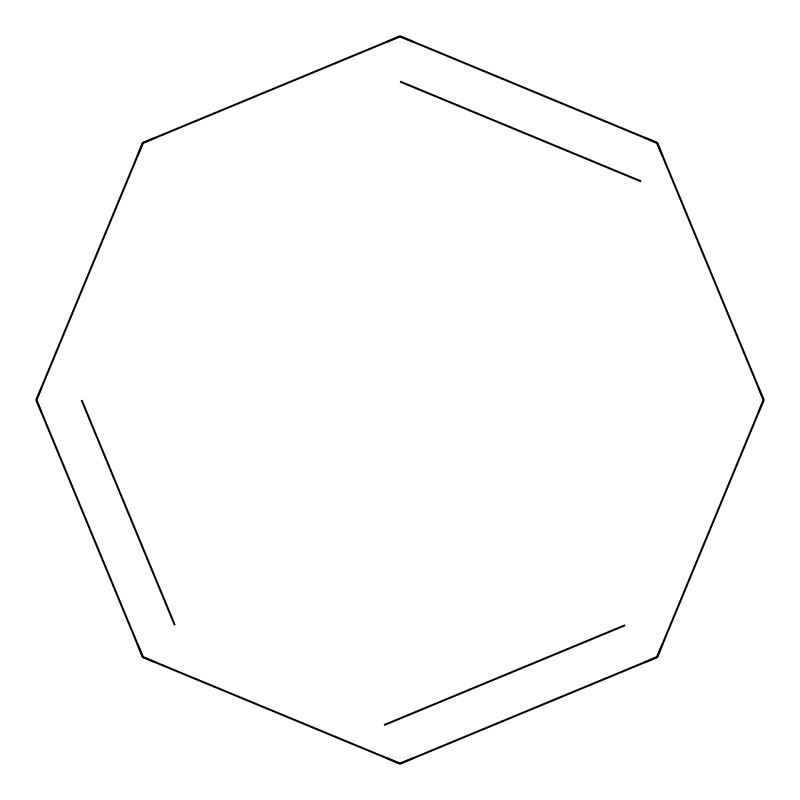1,3,6-Cyclooctatriene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Description
1,3,6-Cyclooctatriene is an organic compound with the molecular formula . It features a cyclic structure consisting of eight carbon atoms and contains three double bonds located at the 1, 3, and 6 positions of the ring. This compound is classified as a cycloalkene and exhibits geometric isomerism due to its unsaturated nature. The compound is notable for its unique structural properties and reactivity, which differentiate it from other similar cyclic compounds, such as cyclooctatetraene.
- Electrophilic Addition Reactions: The double bonds in 1,3,6-cyclooctatriene can react with electrophiles, leading to the formation of more complex molecules.
- Diels-Alder Reactions: This compound can act as a diene in Diels-Alder reactions due to its conjugated diene system.
- Isomerization: It can isomerize to form bicyclo[4.2.0]octa-2,4-diene through intramolecular rearrangements when subjected to heat or radical conditions .
Several methods exist for synthesizing 1,3,6-cyclooctatriene:
- Radical Addition: One common method involves the radical addition of reagents to cyclooctatetraene. This process typically requires specific conditions to ensure the formation of the desired product without significant side reactions .
- Cyclization Reactions: The synthesis may also occur through cyclization reactions starting from linear precursors containing appropriate functional groups that can form double bonds upon cyclization.
- Thermal Isomerization: Heating certain precursors can lead to the formation of 1,3,6-cyclooctatriene through thermal isomerization processes.
1,3,6-Cyclooctatriene has potential applications in various fields:
- Chemical Synthesis: It serves as an intermediate in organic synthesis for producing more complex molecules.
- Material Science: Its unique properties may be exploited in developing new materials or polymers.
- Research: The compound is often used in academic research to study reaction mechanisms involving cyclic compounds.
Interaction studies involving 1,3,6-cyclooctatriene primarily focus on its reactivity with other chemical species. These studies often examine:
- Reactivity Patterns: Understanding how this compound interacts with electrophiles and nucleophiles helps predict its behavior in various chemical environments.
- Mechanistic Insights: Investigating the mechanisms of reactions involving 1,3,6-cyclooctatriene provides insights into its stability and potential pathways for transformation.
Several compounds share structural similarities with 1,3,6-cyclooctatriene. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Cyclooctatetraene | Cycloalkene | Contains four double bonds; highly reactive |
| Bicyclo[4.2.0]octa-2,4-diene | Bicyclic Compound | Isomer of 1,3,6-cyclooctatriene; formed via isomerization |
| Cycloheptatriene | Cycloalkene | Seven-membered ring; different reactivity profile |
| 1,3-Cyclohexadiene | Cycloalkene | Six-membered ring; fewer double bonds |
The uniqueness of 1,3,6-cyclooctatriene lies in its specific arrangement of double bonds and its capacity for geometric isomerism. This structural configuration influences its reactivity and potential applications compared to other similar compounds.








